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molecular formula C12H17NO4S B8305752 2-Diethylamino-5-methanesulfonyl-benzoic acid

2-Diethylamino-5-methanesulfonyl-benzoic acid

Cat. No. B8305752
M. Wt: 271.33 g/mol
InChI Key: SWTAKIVFDCFVPX-UHFFFAOYSA-N
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Patent
US07442710B2

Procedure details

3.0 g of 2-fluoro-5-methanesulfonyl-benzoic acid (CA 247569-56-8; WO200501453) was dissolved in 30 ml of diethylamine and refluxed overnight. The reaction mixture was diluted with water, acidified by addition of diluted hydrochloric acid and extracted with ethyl acetate. The organic phase was dried and concentrated to give the title compound as a slightly brownish solid. MS (m/e): 272.1 (M+H+; 100%)
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:10]=[CH:9][C:8]([S:11]([CH3:14])(=[O:13])=[O:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].Cl.[CH2:16]([NH:18][CH2:19][CH3:20])[CH3:17]>O>[CH2:16]([N:18]([CH2:19][CH3:20])[C:2]1[CH:10]=[CH:9][C:8]([S:11]([CH3:14])(=[O:13])=[O:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5])[CH3:17]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=C(C=C1)S(=O)(=O)C
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)NCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C1=C(C(=O)O)C=C(C=C1)S(=O)(=O)C)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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